Methyl 2-amino-1,3-benzoxazole-6-carboxylate
Overview
Description
“Methyl 2-amino-1,3-benzoxazole-6-carboxylate” is a chemical compound with the CAS Number: 851075-63-3. It has a molecular weight of 192.17 and its molecular formula is C9H8N2O3 .
Synthesis Analysis
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular structure of “this compound” is a bicyclic planar molecule . It exhibits a high possibility of broad substrate scope and functionalization .Chemical Reactions Analysis
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 192.17 and its molecular formula is C9H8N2O3 .Scientific Research Applications
Synthetic Applications
Efficient Synthesis of Benzazoles : A study demonstrated the utility of related carboxylic acid derivatives in the aquatic synthesis of benzazoles, including benzoxazoles, via the reaction with thioamidinium salts. This method offers an efficient route to produce benzazoles in good to excellent yields, highlighting the importance of such compounds in synthetic organic chemistry (Boeini & Najafabadi, 2009).
Synthesis of Benzoxazole Derivatives : Research into the Mannich reaction for synthesizing benzoxazole derivatives has shown that these compounds have significant in vitro cytotoxic and antimicrobial activities. This underscores the role of benzoxazole derivatives in developing new therapeutic agents (Tr et al., 2020).
Biological and Material Science Applications
Zinc Sensors : A versatile synthetic route was developed for bis[2-(2′-hydroxylphenyl)benzoxazole] derivatives, which exhibit an excellent response to Zn2+ cations. This indicates the application of such compounds in biologically relevant studies, including fluorescence sensing and metal ion detection (Wang & Pang, 2013).
Antimicrobial Agents : Novel 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles have been synthesized, showing antimicrobial activity against various Gram-positive and Gram-negative bacteria. This research illustrates the potential of benzoxazole derivatives as antimicrobial agents, offering a pathway for new drug development (Vodela et al., 2013).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Mode of Action
Benzoxazole derivatives are known to exhibit a high possibility of broad substrate scope and functionalization .
Biochemical Pathways
Benzoxazole derivatives have been synthesized using various pathways, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .
Pharmacokinetics
The compound’s molecular weight is 19217 , which may influence its pharmacokinetic properties.
Result of Action
Benzoxazole derivatives are known to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Action Environment
The compound is stored at refrigerated temperatures , indicating that temperature could be a significant environmental factor affecting its stability.
Safety and Hazards
Properties
IUPAC Name |
methyl 2-amino-1,3-benzoxazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAXJJRFJSWBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851075-63-3 | |
Record name | methyl 2-amino-1,3-benzoxazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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